![molecular formula C8H5BrN2O2 B581480 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1211596-19-8](/img/structure/B581480.png)
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
“6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound that has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors . It is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .
Scientific Research Applications
Medicinal Chemistry
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: has been explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its bromine atom can be substituted with various functional groups, facilitating the creation of diverse chemical entities. This versatility is crucial for synthesizing complex molecules in medicinal and materials chemistry .
Material Science
The compound’s structural properties make it useful in the development of new materials. It has been studied for its potential in creating organic semiconductors and other advanced materials due to its stability and electronic properties .
Photophysical Applications
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: exhibits interesting photophysical properties, making it a candidate for use in fluorescent probes and dyes. These applications are particularly relevant in biological imaging and diagnostic tools .
Catalysis
In catalysis, this compound has been investigated as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes can enhance the efficiency and selectivity of catalytic processes, which is valuable in both industrial and laboratory settings .
Agrochemicals
Research has also explored the use of this compound in agrochemicals. Its derivatives have shown potential as herbicides and pesticides, offering new solutions for crop protection and pest management .
Analytical Chemistry
In analytical chemistry, 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can be used as a standard or reagent. Its well-defined chemical properties make it suitable for various analytical techniques, including chromatography and spectroscopy .
Environmental Science
The compound’s stability and reactivity have led to its investigation in environmental science. It can be used in the development of sensors for detecting pollutants and monitoring environmental conditions .
Future Directions
The development of new synthetic routes towards pyrazolo[1,5-a]pyridine-3-carboxylic acid for their biological and medicinal exploration is an attractive area for researchers . The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, future research could focus on further exploring the potential applications of these compounds in various fields.
Mechanism of Action
Target of Action
The primary targets of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are currently unknown. This compound belongs to the family of N-heterocyclic compounds, which have been widely studied for their potential impact in medicinal chemistry . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
N-heterocyclic compounds, such as this one, have been shown to have significant effects on various biochemical pathways due to their versatile structural modifications .
Pharmacokinetics
It’s known that the compound has a molecular weight of 24104 , which could influence its absorption and distribution in the body
Result of Action
As a member of the N-heterocyclic compounds family, it may have potential impacts in medicinal chemistry . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, it is recommended to be stored in a dry environment at 2-8°C .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOJXDAZYNIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724892 |
Source
|
Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
1211596-19-8 |
Source
|
Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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